Cas no 2171160-24-8 (2-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylbutanamidobenzoic acid)

2-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylbutanamidobenzoic acid structure
2171160-24-8 structure
商品名:2-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylbutanamidobenzoic acid
CAS番号:2171160-24-8
MF:C27H26N2O5
メガワット:458.505747318268
CID:6322575
PubChem ID:165555704

2-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylbutanamidobenzoic acid 化学的及び物理的性質

名前と識別子

    • 2-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylbutanamidobenzoic acid
    • 2-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-methylbutanamido]benzoic acid
    • 2171160-24-8
    • EN300-1548937
    • インチ: 1S/C27H26N2O5/c1-17(15-25(30)29(2)24-14-8-7-13-22(24)26(31)32)28-27(33)34-16-23-20-11-5-3-9-18(20)19-10-4-6-12-21(19)23/h3-14,17,23H,15-16H2,1-2H3,(H,28,33)(H,31,32)/t17-/m1/s1
    • InChIKey: VWSRJWBKBXSZDF-QGZVFWFLSA-N
    • ほほえんだ: O(C(N[C@H](C)CC(N(C)C1C=CC=CC=1C(=O)O)=O)=O)CC1C2C=CC=CC=2C2=CC=CC=C12

計算された属性

  • せいみつぶんしりょう: 458.18417193g/mol
  • どういたいしつりょう: 458.18417193g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 5
  • 重原子数: 34
  • 回転可能化学結合数: 8
  • 複雑さ: 721
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 95.9Ų
  • 疎水性パラメータ計算基準値(XlogP): 4

2-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylbutanamidobenzoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1548937-0.1g
2-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-methylbutanamido]benzoic acid
2171160-24-8
0.1g
$2142.0 2023-06-05
Enamine
EN300-1548937-50mg
2-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-methylbutanamido]benzoic acid
2171160-24-8
50mg
$2044.0 2023-09-25
Enamine
EN300-1548937-0.5g
2-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-methylbutanamido]benzoic acid
2171160-24-8
0.5g
$2336.0 2023-06-05
Enamine
EN300-1548937-500mg
2-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-methylbutanamido]benzoic acid
2171160-24-8
500mg
$2336.0 2023-09-25
Enamine
EN300-1548937-250mg
2-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-methylbutanamido]benzoic acid
2171160-24-8
250mg
$2239.0 2023-09-25
Enamine
EN300-1548937-2.5g
2-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-methylbutanamido]benzoic acid
2171160-24-8
2.5g
$4771.0 2023-06-05
Enamine
EN300-1548937-0.25g
2-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-methylbutanamido]benzoic acid
2171160-24-8
0.25g
$2239.0 2023-06-05
Enamine
EN300-1548937-10.0g
2-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-methylbutanamido]benzoic acid
2171160-24-8
10g
$10464.0 2023-06-05
Enamine
EN300-1548937-1000mg
2-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-methylbutanamido]benzoic acid
2171160-24-8
1000mg
$2433.0 2023-09-25
Enamine
EN300-1548937-2500mg
2-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-methylbutanamido]benzoic acid
2171160-24-8
2500mg
$4771.0 2023-09-25

2-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylbutanamidobenzoic acid 関連文献

2-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylbutanamidobenzoic acidに関する追加情報

Comprehensive Overview of 2-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylbutanamidobenzoic acid (CAS No. 2171160-24-8)

2-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylbutanamidobenzoic acid (CAS No. 2171160-24-8) is a specialized organic compound widely utilized in peptide synthesis and pharmaceutical research. This compound belongs to the class of Fmoc-protected amino acid derivatives, which are critical for solid-phase peptide synthesis (SPPS). Its unique structure, featuring an Fmoc group and a benzoic acid moiety, makes it a valuable building block for designing peptide-based therapeutics and bioconjugates.

The growing interest in peptide drugs and targeted drug delivery systems has increased the demand for high-purity Fmoc-protected intermediates like 2-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylbutanamidobenzoic acid. Researchers often search for "Fmoc-amino acid applications" or "CAS 2171160-24-8 suppliers" to source this compound for antibody-drug conjugate (ADC) development and proteomics studies. Its role in precision medicine and biomarker discovery further highlights its significance in modern biomedical research.

From a chemical perspective, this compound exhibits excellent stability under SPPS conditions, ensuring efficient coupling reactions with minimal side products. Its chiral center at the 3R position is crucial for maintaining stereochemical integrity in peptide chains, a feature highly sought after in asymmetric synthesis. Laboratories focusing on "custom peptide synthesis" or "Fmoc deprotection optimization" frequently incorporate this compound to achieve high-yield peptide elongation.

The benzoic acid functional group in 2-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylbutanamidobenzoic acid enables further derivatization, making it adaptable for linker chemistry in drug discovery. This aligns with trending topics like "click chemistry in bioconjugation" and "small-molecule prodrug design." Its compatibility with automated synthesizers also addresses the industry's shift toward high-throughput screening (HTS) and combinatorial chemistry.

Quality control of CAS 2171160-24-8 typically involves HPLC and mass spectrometry to verify purity, a critical step for researchers investigating "peptide impurity profiling." The compound's MSDS data and storage recommendations (-20°C under inert atmosphere) are frequently queried by labs prioritizing reagent stability and reproducibility.

In summary, 2-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylbutanamidobenzoic acid represents a cornerstone in peptide chemistry, bridging fundamental research and therapeutic innovation. Its versatility continues to inspire advancements in biopharmaceuticals, diagnostics, and material science, cementing its status as an indispensable tool for cutting-edge science.

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